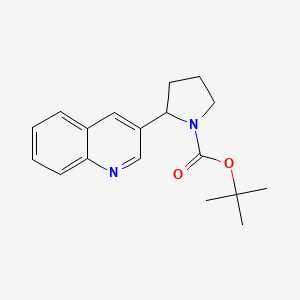

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a quinolin-3-yl substituent. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, is notable for its role in intercalation and enzyme inhibition, which is critical in anticancer and antimicrobial applications. The tert-butyl group enhances solubility and metabolic stability, while the pyrrolidine ring contributes to conformational flexibility, influencing binding affinity to biological targets .

Properties

IUPAC Name |

tert-butyl 2-quinolin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-6-9-16(20)14-11-13-7-4-5-8-15(13)19-12-14/h4-5,7-8,11-12,16H,6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDHEGAURXZOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine and tert-butyl chloroformate. One common method involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Attachment of the Quinoline Ring: The quinoline ring is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as a nucleophile.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural framework is conducive to modifications that enhance biological activity and selectivity against specific targets. For instance, derivatives of this compound have been explored for their potential anticancer properties, demonstrating efficacy in inhibiting tumor growth in vitro .

Case Study:

A notable study investigated the synthesis of quinoline derivatives, including those based on this compound, which exhibited promising anticancer activity against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline moiety significantly affected potency and selectivity .

Biological Applications

Biological Studies:

The compound has been utilized in various biological assays to elucidate mechanisms of action and interactions with biological macromolecules. Its ability to act as a ligand for specific receptors makes it an important tool for studying receptor-ligand interactions and signaling pathways.

Case Study:

Research focusing on the interaction of quinoline derivatives with enzymes involved in metabolic pathways has highlighted the potential of this compound as an inhibitor of certain enzymes linked to cancer progression . This underscores its relevance in drug discovery and development.

Synthetic Chemistry

Synthesis of Complex Molecules:

In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of more complex molecules. Its stability under various reaction conditions allows chemists to utilize it in multi-step synthetic routes.

Table: Comparison of Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO4, Acetic Acid | Quinoline derivatives |

| Reduction | LiAlH4 | Alcohol derivatives |

| Substitution | NaOH, Ethanol | Alkoxy derivatives |

Industrial Applications

Material Science:

Beyond its medicinal applications, this compound is also explored for use in materials science. Its structural characteristics lend themselves to the development of polymers and dyes, contributing to advancements in material properties and functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Insights :

- The quinolin-3-yl group introduces rigidity and π-π stacking capability, enhancing interactions with DNA or enzyme active sites.

- Furan analogs, with smaller heterocycles, may prioritize anti-inflammatory over anticancer activity due to reduced steric hindrance .

Anticancer Potential

Quinoline derivatives are renowned for their anticancer activity. While direct data is lacking, analogs suggest mechanisms such as:

- Topoisomerase Inhibition: Quinoline’s planar structure mimics camptothecin, a known topoisomerase I inhibitor .

- Cytotoxicity: Compared to furan derivatives (IC₅₀: 2.76–9.27 µM for anticancer activity ), quinoline-based compounds may exhibit lower IC₅₀ values due to stronger DNA intercalation.

Anti-Inflammatory and Other Activities

- Anti-inflammatory: Furan analogs show IC₅₀ values of ~0.04 µmol for anti-inflammatory activity , whereas quinoline’s bulkiness may reduce efficacy in this domain.

- Enzyme Targeting: Pyrimidine derivatives (e.g., tert-Butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate) demonstrate enhanced receptor binding, suggesting quinoline analogs could target kinases or proteases .

Biological Activity

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.31 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group, a quinoline moiety, and a pyrrolidine ring, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, which may enhance binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Biological Activity Data

Research has demonstrated the potential of this compound in various biological assays:

Study 1: Enzyme Inhibition

In a study evaluating the compound's effect on inflammatory pathways, this compound was found to significantly reduce the activity of specific pro-inflammatory enzymes in vitro. The inhibition was measured using standard enzyme assays, showing a dose-dependent response.

Study 2: Antimicrobial Activity

A series of antimicrobial tests revealed that the compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications.

Study 3: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent. The mechanism involved mitochondrial depolarization and activation of caspase pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| tert-butyl 2-(quinolin-2-yl)pyrrolidine-1-carboxylate | Moderate enzyme inhibition | Different quinoline position |

| tert-butyl (s)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate | Lower antimicrobial activity | Pyridine instead of quinoline |

| tert-butyl (s)-2-(pyridin-4-yl)pyrrolidine-1-carboxylate | Similar cytotoxic effects | Structural variations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.